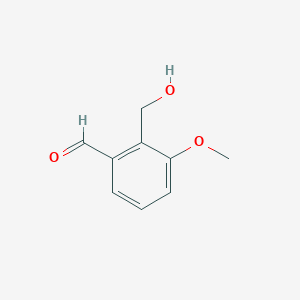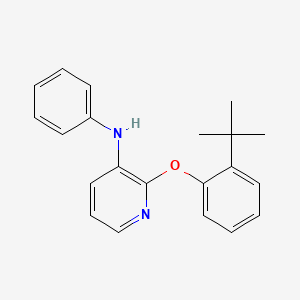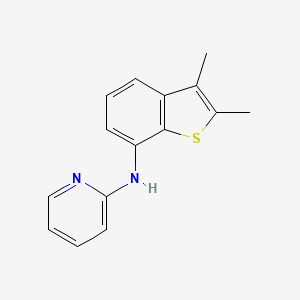![molecular formula C13H21ClO2Si B14185197 {[(2R)-1-(Benzyloxy)-3-chloropropan-2-yl]oxy}(trimethyl)silane CAS No. 922735-40-8](/img/structure/B14185197.png)
{[(2R)-1-(Benzyloxy)-3-chloropropan-2-yl]oxy}(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(2R)-1-(Benzyloxy)-3-chloropropan-2-yl]oxy}(trimethyl)silane is an organosilicon compound that features a benzyloxy group, a chloropropane moiety, and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2R)-1-(Benzyloxy)-3-chloropropan-2-yl]oxy}(trimethyl)silane typically involves the reaction of (2R)-1-(benzyloxy)-3-chloropropan-2-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
(2R)-1-(Benzyloxy)-3-chloropropan-2-ol+Trimethylsilyl chloride→[(2R)-1-(Benzyloxy)-3-chloropropan-2-yl]oxy(trimethyl)silane+Hydrochloric acid
Industrial Production Methods
Industrial production of this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloropropane moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Products depend on the nucleophile used, such as azido, thiol, or alkoxy derivatives.
Hydrolysis: (2R)-1-(Benzyloxy)-3-chloropropan-2-ol.
Oxidation: Benzaldehyde or benzoic acid.
Scientific Research Applications
Chemistry
Protecting Group: The trimethylsilyl group can serve as a protecting group for alcohols in multi-step organic syntheses.
Intermediate: Used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its reactivity and functional groups.
Industry
Material Science: Utilized in the preparation of silicon-based materials and coatings.
Mechanism of Action
The mechanism by which {[(2R)-1-(Benzyloxy)-3-chloropropan-2-yl]oxy}(trimethyl)silane exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In hydrolysis, the trimethylsilyl group is cleaved, releasing the corresponding alcohol.
Comparison with Similar Compounds
Similar Compounds
{[(2R)-1-(Benzyloxy)-3-chloropropan-2-yl]oxy}(triethyl)silane: Similar structure but with triethylsilyl group instead of trimethylsilyl.
{[(2R)-1-(Benzyloxy)-3-chloropropan-2-yl]oxy}(dimethyl)silane: Similar structure but with dimethylsilyl group instead of trimethylsilyl.
Uniqueness
The presence of the trimethylsilyl group in {[(2R)-1-(Benzyloxy)-3-chloropropan-2-yl]oxy}(trimethyl)silane provides unique reactivity and stability compared to its analogs with different silyl groups. This makes it particularly useful as a protecting group and intermediate in organic synthesis.
Properties
CAS No. |
922735-40-8 |
|---|---|
Molecular Formula |
C13H21ClO2Si |
Molecular Weight |
272.84 g/mol |
IUPAC Name |
[(2R)-1-chloro-3-phenylmethoxypropan-2-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C13H21ClO2Si/c1-17(2,3)16-13(9-14)11-15-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m0/s1 |
InChI Key |
MAVBPTVXOKVTKN-ZDUSSCGKSA-N |
Isomeric SMILES |
C[Si](C)(C)O[C@H](COCC1=CC=CC=C1)CCl |
Canonical SMILES |
C[Si](C)(C)OC(COCC1=CC=CC=C1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-{[2-(Dimethylamino)ethyl]azanediyl}di(propan-2-ol)](/img/structure/B14185123.png)



![Benzoic acid, 2-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-](/img/structure/B14185142.png)
![3-[4-(2-Fluoropyridine-3-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B14185144.png)
![N-[4-Fluoro-2-(piperidin-4-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B14185157.png)
![2-[(4-Methyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14185160.png)

![1,3-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B14185168.png)

![(4R)-2-[6-(Dodecyloxy)naphthalen-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14185185.png)

![2-[2-(Benzyloxy)ethylidene]pentanal](/img/structure/B14185208.png)
